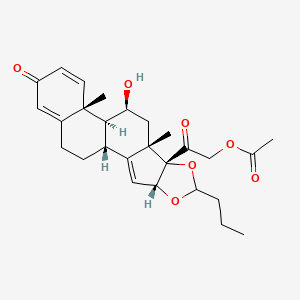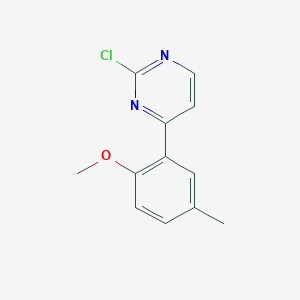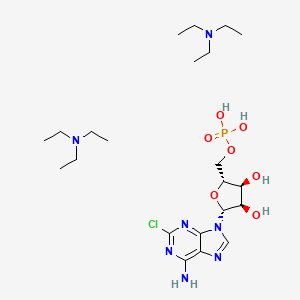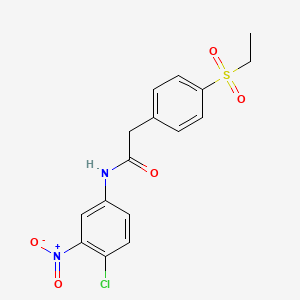
2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid: is an organic compound that serves as an intermediate in the synthesis of various dyes, including Acid Orange 24. This compound is notable for its applications in wastewater treatment, suncare compositions, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 2,4-dihydroxybenzoic acid under controlled pH conditions to form the desired azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogenation and nitration reactions typically use reagents like bromine and nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid is used as a building block in the synthesis of complex organic molecules and dyes. It is particularly valuable in the development of azo dyes used in various industrial applications.
Biology: In biological research, this compound is used in studies related to enzyme inhibition and protein binding due to its structural similarity to natural substrates and inhibitors.
Medicine: While not directly used as a therapeutic agent, derivatives of this compound are investigated for their potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is extensively used in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products. Its role in wastewater treatment as a component of biofilters highlights its environmental significance.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid primarily involves its ability to form stable azo bonds, which are resistant to degradation. This stability makes it effective in applications requiring long-lasting color and resistance to environmental factors. The compound interacts with various molecular targets, including enzymes and proteins, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
2,4-Dihydroxybenzoic Acid:
4-Aminobenzenesulfonic Acid: This compound is a precursor in the synthesis of 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid and shares the sulfonic acid group but lacks the dihydroxybenzoic acid core.
Uniqueness: The presence of both hydroxyl groups and the azo linkage in this compound imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, making it distinct from its analogs.
Properties
Molecular Formula |
C13H10N2O7S |
|---|---|
Molecular Weight |
338.29 g/mol |
IUPAC Name |
2,4-dihydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O7S/c16-11-6-12(17)10(5-9(11)13(18)19)15-14-7-1-3-8(4-2-7)23(20,21)22/h1-6,16-17H,(H,18,19)(H,20,21,22) |
InChI Key |
LSCLOKGRZLMJBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C(=C2)C(=O)O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)



![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)



![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)

![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)

